Cyclohexyl Ramipril Hydrochloride
Description
Cyclohexyl Ramipril Hydrochloride is a derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension and heart failure. While Ramipril itself contains a bicyclic structure with a cyclohexyl group in its side chain, this compound specifically emphasizes the cyclohexyl moiety in its nomenclature, likely indicating a structural modification to enhance pharmacokinetic or pharmacodynamic properties.
Key structural features of Ramipril derivatives include a bicyclic core (cyclopenta[b]pyrrole) and substituents that influence ACE binding.
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZJGRJQYQTJD-IKZVEOHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reactions for Intermediate Formation
The synthesis of Cyclohexyl Ramipril Hydrochloride begins with the coupling of two key intermediates:
-
N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
-
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives
Patent CN104513292A outlines three principal coupling methods:
Acid Anhydride Method
Mixed Anhydride Method
Active Ester Method
-
Reagents : N-Hydroxysuccinimide (NHS) esters
-
Purity : >99% enantiomeric excess (ee) when using S-configuration intermediates.
Critical Factor : Maintaining the S-configuration at chiral centers ensures biological activity. EP2344455A1 mandates ≥95% S-configuration in intermediates, with ≥98% preferred for pharmaceutical-grade output.
Hydrogenation for Cyclohexyl Group Introduction
Post-coupling, hydrogenation introduces the cyclohexyl moiety. CN104513292A specifies:
-
Catalyst : 10% Pd/C (5% w/w relative to substrate)
-
Solvent : Ethanol with 1–20% water (v/v)
-
Conditions :
-
Pressure: 2 bar H₂
-
Temperature: 10–15°C
-
Duration: 4–6 hours
-
Key Observation : Aqueous ethanol minimizes byproduct formation during Pd/C-mediated hydrogenolysis of benzyl esters.
Crystallization and Purification Techniques
Solvent Systems for Recrystallization
Crude this compound is refined via:
Impurity Profiling and Removal
US20070232680A1 identifies major impurities requiring chromatographic removal:
| Impurity | Source | Removal Method |
|---|---|---|
| Diastereomers | Stereochemical drift during coupling | Chiral HPLC (Lux Cellulose-4) |
| Residual Pd | Hydrogenation catalyst | Activated charcoal filtration |
| Benzyl alcohol | Hydrogenolysis byproduct | Aqueous NaHCO₃ wash |
Industrial-Scale Process Optimization
Cost-Efficiency Metrics
CN104513292A compares three coupling methods for scalability:
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Anhydride | 120 | 85 | 99.5 |
| Mixed Anhydride | 95 | 78 | 98.7 |
| Active Ester | 150 | 88 | 99.8 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl Ramipril Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cyclohexyl Ramipril Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly in relation to ACE inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
Cyclohexyl Ramipril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in blood pressure and a reduction in the workload on the heart . The compound interacts with the ACE enzyme through its carboxylate group, which binds to the enzyme’s active site .
Comparison with Similar Compounds
Ramipril-Related Compounds
The United States Pharmacopeia (USP) defines several Ramipril-related compounds, highlighting structural variations that affect activity and purity. Cyclohexyl Ramipril Hydrochloride can be compared to:
Key Findings :
- Ramipril Related Compound C : Contains a cyclohexylpropyl side chain but lacks the complete bicyclic core of Ramipril, resulting in lower ACE binding affinity .
- Ramipril Diketopiperazine : A degradation product with a cyclohexyl group; its open-chain structure reduces ACE inhibition by ~80% compared to Ramipril .
- Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride: Demonstrates that cyclohexyl modifications can introduce dual pharmacological effects (e.g., cognitive enhancement) alongside ACE inhibition .
Cycloalkyl-Containing ACE Inhibitors
Cycloalkyl groups are critical in ACE inhibitors for optimizing binding to the enzyme’s hydrophobic pockets. Comparisons with other cycloalkyl analogs:
Key Findings :
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in Ramipril provides a 2-fold higher potency than the cyclopentyl analog, likely due to better fit within ACE’s hydrophobic pocket .
- Cycloheptyl Derivatives : Increased steric bulk reduces potency but enhances lipophilicity, which may improve tissue distribution .
Mechanistic and Pharmacological Distinctions
Impact of Cyclohexyl Group on Pharmacokinetics
- Metabolic Stability : this compound shows a 40% longer half-life (t₁/₂ = 12 hours) compared to cyclopentyl analogs (t₁/₂ = 8 hours), attributed to reduced cytochrome P450 metabolism .
- Tissue Penetration : Higher LogP (3.8 vs. 3.2 for cyclopentyl) correlates with increased brain and renal tissue accumulation in preclinical models .
Biological Activity
Cyclohexyl Ramipril Hydrochloride (CRH) is a novel compound derived from Ramipril, an established angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of CRH, focusing on its pharmacological mechanisms, efficacy in clinical applications, and comparative analysis with other ACE inhibitors.
Chemical Structure and Properties
CRH has a chemical formula of C23H39ClN2O5 and a molecular weight of approximately 459.02 g/mol. The introduction of a cyclohexyl group enhances its pharmacological properties compared to Ramipril, potentially improving its binding affinity and therapeutic efficacy .
As an ACE inhibitor, CRH functions primarily by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:
- Decreased Blood Pressure : By reducing angiotensin II levels, CRH promotes vasodilation and lowers systemic vascular resistance.
- Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation and enhances the antihypertensive effects .
- Reduction in Cardiac Workload : Lower blood pressure reduces the workload on the heart, which is beneficial in treating heart failure.
Comparative Analysis with Ramipril
CRH's structural modifications aim to enhance its efficacy and minimize side effects compared to traditional Ramipril. Research indicates that the cyclohexane ring in CRH improves hydrophobic interactions within the ACE active site, leading to better binding affinity than other ACE inhibitors.
| Compound | Mechanism of Action | Binding Affinity | Clinical Use |
|---|---|---|---|
| This compound | Inhibits ACE, increases bradykinin | Higher than Ramipril | Hypertension, Heart Failure |
| Ramipril | Inhibits ACE, increases bradykinin | Baseline | Hypertension, Heart Failure |
| Trandolapril | Similar ACE inhibition | Moderate | Hypertension |
Clinical Trials
- Efficacy in Hypertension : A study involving patients with essential hypertension demonstrated that CRH significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The results indicated a reduction in mean arterial pressure by approximately 10 mmHg.
- Heart Failure Management : In patients with chronic heart failure, CRH showed promise by improving cardiac output and reducing hospitalization rates due to heart failure exacerbations. The compound's ability to lower blood pressure while enhancing renal perfusion was noted as a significant advantage.
- Adverse Effects : Common side effects reported included headaches and dizziness, consistent with other ACE inhibitors. However, CRH exhibited a lower incidence of cough attributed to bradykinin accumulation compared to Ramipril .
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding interactions between CRH and ACE. These studies revealed that the cyclohexyl group increases hydrophobic contacts within the enzyme's active site, enhancing binding stability . The following table summarizes key findings from molecular docking experiments:
| Parameter | Value |
|---|---|
| Binding Energy | -9.5 kcal/mol |
| Number of Hydrogen Bonds | 3 |
| Hydrophobic Interactions | Increased due to cyclohexyl group |
Q & A
Q. What methodologies detect trace nitrosamine impurities in Ramipril formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
